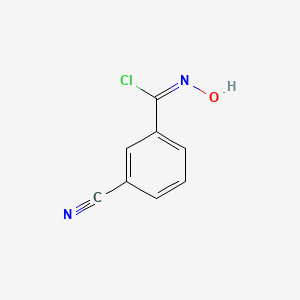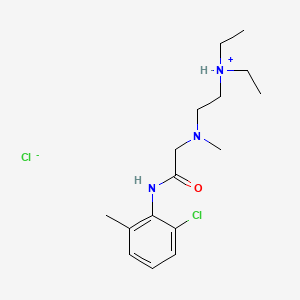
6'-Chloro-2-((2-(diethylamino)ethyl)methylamino)-o-acetotoluidide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Chloro-2-((2-(diethylamino)ethyl)methylamino)-o-acetotoluidide hydrochloride is a bioactive chemical compound known for its diverse applications in scientific research. It is characterized by its molecular formula C16H28Cl3N3O and a molecular weight of 384.77 . This compound is primarily used in research settings and is not intended for human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
6’-Chloro-2-((2-(diethylamino)ethyl)methylamino)-o-acetotoluidide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions may introduce different functional groups .
Aplicaciones Científicas De Investigación
6’-Chloro-2-((2-(diethylamino)ethyl)methylamino)-o-acetotoluidide hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a reagent in organic synthesis and reaction mechanism studies.
Biology: It is used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: Research applications include drug development and pharmacological studies.
Industry: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6’-Chloro-2-((2-(diethylamino)ethyl)methylamino)-o-acetotoluidide hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed bioactive effects . The exact molecular targets and pathways are often the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 6’-Chloro-2-diethylamino-ortho-acetotoluidide hydrochloride
- 2-((2-(diethylamino)ethyl)methylamino)-6’-chloro-o-acetotoluidide hydrochloride
Uniqueness
6’-Chloro-2-((2-(diethylamino)ethyl)methylamino)-o-acetotoluidide hydrochloride is unique due to its specific chemical structure, which imparts distinct bioactive properties. Its combination of functional groups allows for versatile applications in various research fields .
Propiedades
Número CAS |
102489-52-1 |
|---|---|
Fórmula molecular |
C16H27Cl2N3O |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-methylamino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H26ClN3O.ClH/c1-5-20(6-2)11-10-19(4)12-15(21)18-16-13(3)8-7-9-14(16)17;/h7-9H,5-6,10-12H2,1-4H3,(H,18,21);1H |
Clave InChI |
KGWVMPVBCDESOV-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCN(C)CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,5R)-3-acetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13741363.png)
![Chlorhydrate de methylamino-3-beta amino-17-beta androstene [French]](/img/structure/B13741380.png)
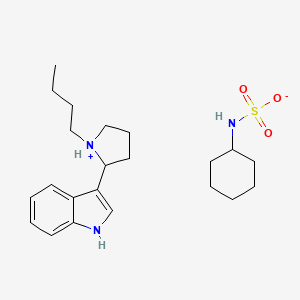

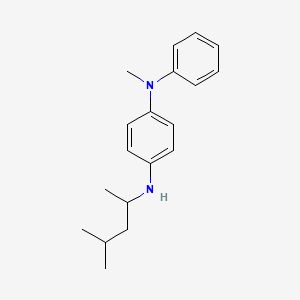



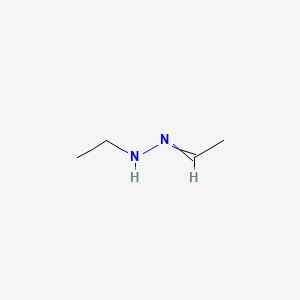
![[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-](/img/structure/B13741440.png)


